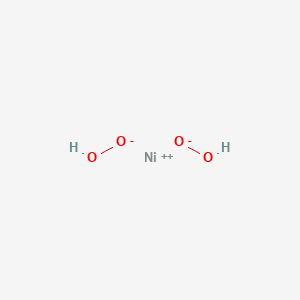

Nickel(2+) bisdioxidan-1-ide

Description

Overview of the Chemical Compound's Significance in Transition Metal Chemistry and Biological Systems

The significance of Nickel(2+) bisdioxidan-1-ide lies at the intersection of inorganic chemistry and biology. In transition metal chemistry, nickel is known for its versatility, existing in multiple oxidation states and forming complexes with diverse geometries. acs.orgwikipedia.orgccea.org.uk The study of nickel-oxygen species, such as this compound, is crucial for understanding reaction mechanisms in catalysis, particularly in oxidation reactions. benthamdirect.com These species are often short-lived and highly reactive, making their characterization a challenging yet rewarding endeavor for chemists seeking to design novel catalysts for a variety of chemical transformations. benthamdirect.com

In the context of biological systems, the superoxide (B77818) anion (O₂⁻), a key component of this compound, is a reactive oxygen species (ROS) that plays a dual role. wikipedia.orgscielo.br It is produced by the immune system to combat invading pathogens, yet it can also inflict damage to cellular components if not properly regulated. wikipedia.orgscielo.br The discovery of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide, highlighted the critical importance of managing superoxide levels in living organisms. nih.govnih.gov Some of these SOD enzymes are nickel-dependent, underscoring the direct biological relevance of nickel-superoxide interactions. nih.gov The study of compounds like this compound provides valuable insights into the mechanisms of nickel-containing enzymes and the broader implications of nickel and superoxide in biological processes, including toxicity and disease. nih.govresearchgate.net

Historical Context of Nickel-Oxygen Species and Superoxide Chemistry Research

The journey to understanding this compound is built upon a rich history of research into both nickel-oxygen species and superoxide chemistry. Early studies on the nickel-oxygen-water system date back to the 1930s, laying the groundwork for understanding the fundamental interactions between these elements. acs.org Over the decades, advancements in analytical techniques have allowed for more detailed investigations into the various metastable nickel-oxygen species that can form. researchgate.net

The field of superoxide chemistry experienced a major turning point with the discovery of superoxide dismutase in 1969. nih.gov This discovery was a pivotal moment, as it unveiled the biological significance of the superoxide radical and initiated the field of free radical biology. nih.gov Prior to this, superoxide was known in chemistry but its role in living systems was largely unexplored. wikipedia.orgacs.org The subsequent decades saw a surge in research focused on the generation, reactivity, and biological effects of superoxide and other reactive oxygen species. scielo.bracs.org This historical progression has set the stage for the contemporary study of specific metal-superoxide complexes like this compound, where the principles of both transition metal chemistry and free radical biology converge.

Scope and Research Imperatives for this compound Studies

Current research on this compound is driven by several key imperatives. A primary focus is on the synthesis and characterization of this and related nickel-superoxide complexes. ijpbms.comimamu.edu.sarsc.orgresearchgate.netchemijournal.com Understanding the electronic structure, stability, and reactivity of these compounds is fundamental to harnessing their potential. Researchers are particularly interested in their role as intermediates in catalytic cycles, which could lead to the development of more efficient and selective catalysts for oxidation reactions. benthamdirect.com

Furthermore, the biological implications of this compound remain a critical area of investigation. This includes elucidating its role in the mechanisms of nickel-containing enzymes, such as nickel superoxide dismutase. nih.gov There is also a need to understand how this species and other nickel compounds interact with biological molecules like DNA and proteins, which has relevance to nickel's toxic and carcinogenic effects. researchgate.netarxiv.org The study of mixed ligand complexes of nickel(II) and their biological activities also contributes to this understanding. austinpublishinggroup.comscielo.org.boorientjchem.org The overarching goal is to build a comprehensive picture of the chemistry of this compound, from its fundamental properties to its complex behavior in biological environments.

Properties

CAS No. |

62046-89-3 |

|---|---|

Molecular Formula |

H2NiO4 |

Molecular Weight |

124.707 g/mol |

InChI |

InChI=1S/Ni.2H2O2/c;2*1-2/h;2*1-2H/q+2;;/p-2 |

InChI Key |

XOOKWQNUTAULEW-UHFFFAOYSA-L |

Canonical SMILES |

O[O-].O[O-].[Ni+2] |

Origin of Product |

United States |

Synthetic and Mechanistic Pathways of Nickel Ii Superoxo Complex Formation

Generation from Nickel(I) Precursors

A primary method for generating Nickel(II) superoxo complexes involves the reaction of stable Nickel(I) precursors with dioxygen (O₂). Monovalent nickel species, possessing a d⁹ electronic configuration, are effective one-electron reducing agents. nih.gov When stabilized by appropriate ligands, these Ni(I) centers can be isolated and subsequently used to activate small molecules like O₂. nih.gov

The activation of O₂ by a Ni(I) complex proceeds via a one-electron transfer from the nickel center to the dioxygen molecule. This process results in the formal oxidation of nickel from Ni(I) to Ni(II) and the concomitant reduction of O₂ to the superoxide (B77818) radical (O₂⁻), which remains coordinated to the Ni(II) center. This reaction produces what is described as a "genuine superoxonickel(II) complex". nih.gov

A notable example involves the use of dinuclear β-diketiminate nickel(I) precursor complexes. nih.gov These compounds have proven to be remarkably stable, yet sufficiently reactive to promote the binding and activation of O₂. The resulting superoxonickel(II) complex is considered a critical intermediate in the initial stages of dioxygen activation and can subsequently act as an oxygen-atom transfer agent or a hydrogen-atom scavenger in reactions with organic substrates. nih.gov

| Precursor Type | Reactant | Mechanism | Resulting Complex | Ref. |

| Nickel(I) | Dioxygen (O₂) | Metal-centered one-electron reduction of O₂ | Nickel(II) Superoxo | nih.gov |

Formation via Ligand-Based Redox Non-Innocence

An alternative and increasingly recognized pathway to Nickel(II) superoxo complexes circumvents the need for less common Ni(I) or Ni(III) oxidation states by utilizing redox-active, or "non-innocent," ligands. nih.govacs.org In this mechanism, a Nickel(II) precursor is coordinated to a ligand that can undergo oxidation. Upon exposure to dioxygen, the electron required to reduce O₂ to superoxide is supplied by the ligand rather than the metal center. nih.gov This allows the nickel ion to remain in the +2 oxidation state throughout the reaction. nih.gov

This strategy of metal-ligand cooperativity is inspired by biological systems, such as the enzyme quercetin (B1663063) dioxygenase, where a similar mechanism involving a Ni(II) superoxo intermediate has been proposed. nih.govacs.org Synthetic precedent has been established with Ni(II) complexes of ligands like 2,5-bis((2-t-butylhydrazono)(p-tolyl)methyl)-pyrrole (tBu,TolDHP). acs.org The reaction of the complex [tBu,TolDHP•]Ni with O₂ leads to a clean transformation to the Ni(II) superoxo species, [tBu,TolDHP]NiO₂. nih.gov The formation of this complex is characterized by a distinct color change and can be monitored by UV-vis spectroscopy. nih.gov Spectroscopic data, including EPR, confirm the presence of a rhombic S = ½ signal consistent with reported Ni(II) superoxo complexes. nih.gov This ligand-based electron transfer approach not only enables the formation of the superoxo species but may also play a role in stabilizing these otherwise highly reactive compounds. nih.gov

| Precursor Complex | Reactant | Mechanism | Resulting Complex | Ref. |

| [tBu,TolDHP•]Ni | Dioxygen (O₂) | Ligand-centered one-electron transfer to O₂ | [tBu,TolDHP]NiO₂ | nih.gov |

Formation from Nickel(II) Precursors with External Oxidants

Nickel(II) superoxo complexes can also be formed from stable Nickel(II) precursors through the action of external oxidizing or oxygen-transfer agents. This method avoids the necessity of isolating air-sensitive Ni(I) precursors. Two common external agents used for this purpose are potassium superoxide (KO₂) and hydrogen peroxide (H₂O₂).

When KO₂ is used, it provides a direct source of the superoxide anion. The reaction of a suitable Ni(II) complex with KO₂ can lead to the formation of the corresponding Ni(II) superoxo species. For example, stirring a Ni(II) complex with one equivalent of KO₂ has been shown to produce the same Ni(II) superoxo product that is formed via ligand-based redox non-innocence, providing further evidence for the structure of the complex. nih.gov

Hydrogen peroxide can also serve as the oxidant. The reaction of a dinuclear Ni(II) complex, [Ni₂(μ-OH)₂(Me₃-tpa)₂]²⁺, with a large excess of H₂O₂ results in a unique conversion of the Ni(III)₂(μ-O)₂ core (formed as an intermediate) into a bis(μ-superoxo)dinickel(II) core, [Ni₂(μ-O₂)₂(Me₃-tpa)₂]²⁺. acs.org This complex features two μ-1,2-O-O bridges, and its identity as a superoxo species was confirmed by resonance Raman spectroscopy, which showed an isotope-sensitive band at 1096 cm⁻¹. acs.org

| Precursor Complex | External Oxidant | Resulting Complex | Key Feature | Ref. |

| Ni(II) complex with redox-active DHP ligand | Potassium Superoxide (KO₂) | [tBu,TolDHP]NiO₂ | Direct superoxide transfer | nih.gov |

| [Ni₂(μ-OH)₂(Me₃-tpa)₂]²⁺ | Hydrogen Peroxide (H₂O₂) | [Ni₂(μ-O₂)₂(Me₃-tpa)₂]²⁺ | Conversion to a dinuclear bis(superoxo) core | acs.org |

Inferred Formation as Catalytic Intermediates

Nickel(II) superoxo species are frequently proposed as key, albeit often transient, intermediates in catalytic oxidation cycles. researchgate.net Their high reactivity makes them difficult to isolate from catalytic reactions, but their presence is inferred from reaction outcomes and mechanistic studies. These intermediates are believed to be the active species in a variety of oxidative transformations, including the oxidation of alcohols and the activation of C-H bonds. nih.govnih.gov

For instance, the synthetically generated and characterized Ni(II) superoxo complex, [tBu,TolDHP]NiO₂, has been shown to be a competent oxidant. nih.gov It can perform stoichiometric oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) and mediate the activation of benzylic C-H bonds in toluene (B28343). acs.org The observation that two equivalents of oxidized product are formed suggests that the reaction is stoichiometric in oxygen equivalents. nih.gov The involvement of the superoxo species in these reactions highlights their potential role in broader catalytic systems where Ni(II) complexes operate in the presence of O₂. researchgate.net While nickel-mediated aerobic oxidations are less common than those involving iron or copper, the viability of Ni(II) superoxo intermediates opens avenues for developing new oxidation catalysts. nih.gov

Biological Biosynthesis Pathways (in Nickel Superoxide Dismutase Context)

In biological systems, the most relevant context for the interaction of Nickel(II) and superoxide is within the active site of Nickel Superoxide Dismutase (NiSOD). wikipedia.org This enzyme protects cells from oxidative damage by catalyzing the disproportionation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov The mechanism does not involve the biosynthesis of a stable Ni(II) superoxo complex from a precursor in the same way as synthetic routes. Instead, it involves a rapid catalytic cycle where the nickel ion shuttles between the Ni(II) and Ni(III) oxidation states. wikipedia.org

The catalytic cycle proceeds in two steps:

Oxidation: The Ni(II) form of the enzyme reacts with a molecule of superoxide. The Ni(II) is oxidized to Ni(III), and the superoxide is reduced to peroxide (which is later protonated to form hydrogen peroxide). researchgate.net

Reduction: The Ni(III) form of the enzyme then reacts with a second molecule of superoxide. The Ni(III) is reduced back to Ni(II), and the superoxide is oxidized to dioxygen. researchgate.net

The active site of NiSOD is unique, featuring a nickel ion coordinated by cysteine thiolates (Cys2 and Cys6), a histidine imidazole (B134444) side chain (His1), and backbone amide nitrogens. nih.govresearchgate.net The enzyme's maturation involves a complex process, including post-translational cleavage of a proenzyme (SodN) by a protease (SodX) and the specific incorporation of nickel into the active site, a process that may be assisted by L-histidine. nih.gov The Ni-hook motif that chelates the metal is unfolded before nickel binding. researchgate.net Therefore, the biological pathway is a catalytic cycle of interaction with superoxide rather than a synthetic route to a stable Ni(II)-O₂⁻ adduct.

| Biological System | Nickel State Cycle | Function | Key Ligands | Ref. |

| Nickel Superoxide Dismutase (NiSOD) | Ni(II) ↔ Ni(III) | Catalytic disproportionation of superoxide | Cysteine, Histidine, Backbone Amides | wikipedia.orgnih.govresearchgate.net |

Electronic Structure and Bonding of Nickel Ii Superoxo Complexes

Ligand Field Theory and d-Orbital Splitting in Nickel-Superoxo Geometries

Ligand Field Theory (LFT) provides a framework for understanding how the interaction between a central metal ion and surrounding ligands affects the degeneracy of the metal's d-orbitals. researchgate.net For a Nickel(II) ion, which has a d⁸ electron configuration, the specific geometry of the ligand field determines the splitting pattern of the d-orbitals, which in turn dictates the electronic and magnetic properties of the complex.

Square Planar Coordination in Ni(II)-Superoxo Species

Square planar geometry is a common coordination environment for d⁸ metal ions like Nickel(II), as it often results in a stable low-spin electronic configuration. fiveable.me In a square planar field, the ligands approach along the x and y axes, causing significant electrostatic repulsion with the metal orbitals oriented along these axes. This leads to a distinct splitting pattern where the d-orbitals are separated into four different energy levels.

The highest energy level is occupied by the d(x²-y²) orbital due to its direct overlap with the ligands. The d(xy) orbital, also in the plane of the ligands but directed between the axes, is next highest in energy. The d(z²) orbital experiences less repulsion and is at a lower energy, followed by the degenerate d(xz) and d(yz) orbitals, which are oriented out of the plane and experience the least repulsion. For a d⁸ Ni(II) center, the eight electrons fill the lower four orbitals, leaving the high-energy d(x²-y²) orbital empty. This large energy gap between the filled d(xy) orbital and the empty d(x²-y²) orbital stabilizes the low-spin, diamagnetic state typical for four-coordinate Ni(II) complexes. When a superoxo ligand (O₂⁻) coordinates, it typically occupies one of the four positions in the plane, completing the square planar geometry.

| Orbital | Relative Energy | Description |

| d(x²-y²) | Highest | Points directly at ligands; strong σ-antibonding character. |

| d(xy) | High | In the plane of ligands but between axes; moderate repulsion. |

| d(z²) | Lower | Primarily out of the plane; less repulsion. |

| d(xz), d(yz) | Lowest (degenerate) | Oriented perpendicular to the plane; minimal interaction. |

This table outlines the typical d-orbital energy splitting for a square planar complex.

Square Pyramidal Coordination in Ni(III)-Superoxo Species

While the primary focus is on Ni(II), understanding the electronic structure of related Ni(III) species is instructive. Nickel(III) is a d⁷ ion. uci.edu The electronic description of nickel-dioxygen species can be complex, with a fine balance between the Ni(II)-superoxo (Ni²⁺-O₂⁻) and Ni(III)-peroxo (Ni³⁺-O₂²⁻) formulations, often dictated by the specific ligand environment. researchgate.netnih.gov Although well-characterized examples of Ni(III)-superoxo complexes are less common than their Ni(III)-peroxo counterparts, the principles of d-orbital splitting in the relevant geometry can be examined.

In a square pyramidal geometry, which can be visualized as an octahedron with one ligand removed from the z-axis, the d-orbital degeneracy is lifted. youtube.com The d(x²-y²) orbital remains the highest in energy due to strong interactions with the four basal ligands. The d(z²) orbital is significantly stabilized relative to an octahedral field and lies at an intermediate energy. The d(xy) orbital is slightly destabilized compared to the d(xz) and d(yz) pair because the basal ligands move slightly closer to the metal. youtube.com

For a low-spin d⁷ Ni(III) ion in this environment, the electron configuration is typically (d(xz), d(yz))⁴(d(xy))²(d(z²))¹. This places the single unpaired electron in the d(z²) orbital. nih.gov This theoretical arrangement is consistent with experimental EPR spectroscopic data for some S=1/2 nickel-dioxygen species, which show signals indicative of a (d(z²))¹ ground state. nih.govnih.gov

| Orbital | Relative Energy | Electron Occupancy (Low-Spin d⁷) |

| d(x²-y²) | Highest | 0 |

| d(z²) | High | 1 |

| d(xy) | Intermediate | 2 |

| d(xz), d(yz) | Lowest (degenerate) | 4 |

This table shows a representative d-orbital splitting and electron configuration for a low-spin d⁷ ion in a square pyramidal field.

Consideration of Octahedral and Tetrahedral Geometries

While square planar and square pyramidal geometries are frequently observed for nickel-superoxo species, octahedral and tetrahedral geometries are also possible coordination environments for nickel.

Octahedral Geometry : In an octahedral field, the six ligands cause the d-orbitals to split into two sets: the higher-energy e(g) set (d(z²), d(x²-y²)) and the lower-energy t(2g) set (d(xy), d(xz), d(yz)). fiveable.me For a d⁸ Ni(II) ion, the electrons will populate these orbitals as t(2g)⁶e(g)², resulting in two unpaired electrons and a paramagnetic complex.

Tetrahedral Geometry : A tetrahedral field results in an inverted splitting pattern compared to the octahedral case, with the t₂ set (d(xy), d(xz), d(yz)) being higher in energy than the e set (d(z²), d(x²-y²)). fiveable.me The energy splitting (Δt) in tetrahedral complexes is significantly smaller than in octahedral complexes (Δt ≈ 4/9 Δo). For a d⁸ Ni(II) ion, this small splitting typically leads to a high-spin configuration, e⁸, with two unpaired electrons.

These geometries are generally less favored for discrete, mononuclear Ni(II)-superoxo complexes compared to geometries that promote a low-spin state, such as square planar.

Molecular Orbital Theory Analysis of Ni-O₂ Bonding

Molecular Orbital (MO) theory provides a more detailed description of bonding by considering the formation of molecular orbitals from the overlap of atomic orbitals of the metal and the ligands. In a Nickel(II)-superoxo complex, this involves the interaction between the d-orbitals of nickel and the molecular orbitals of the superoxide (B77818) radical (O₂⁻). The superoxide ligand is critical, as it has a singly occupied π* antibonding orbital, which is key to the bonding interaction.

Covalency of Nickel-Ligand Bonds

The bond between nickel and the superoxo ligand is not purely ionic but has significant covalent character. This arises from the overlap of nickel's d-orbitals with the orbitals of the superoxide. A sigma (σ) bond is formed by the overlap of a suitable metal d-orbital (e.g., d(z²)) with the corresponding σ orbital on the superoxide.

The degree of covalency is influenced by the energy match and overlap between the interacting orbitals. Spectroscopic techniques can provide evidence for this covalency. For instance, the energies of d-d electronic transitions are often reduced in complexes compared to the free metal ion, an observation known as the nephelauxetic effect, which points to electron density delocalization and covalent bond formation. Experimental data on some nickel superoxo complexes show Ni-O bond lengths of approximately 2.08 Å, which is consistent with a covalent interaction. nih.gov

Pi-Bonding Interactions and Electron Density Distribution

Pi-bonding (π-bonding) interactions are crucial in describing the Ni-O₂ bond and are primarily responsible for the stability and electronic properties of the complex. These interactions involve the overlap of metal d-orbitals of π symmetry (d(xz), d(yz)) with the π and π* orbitals of the superoxide ligand.

The most significant interaction is the overlap between a filled d-orbital on the Ni(II) center and the singly occupied π* orbital of the superoxide. This is a form of π-backbonding, where electron density is donated from the metal to the ligand's antibonding orbital. This interaction strengthens the Ni-O bond and simultaneously weakens the O-O bond within the superoxide ligand. The weakening of the O-O bond can be observed experimentally through vibrational spectroscopy (e.g., resonance Raman), where the O-O stretching frequency in the complex is lower than that of free O₂ but higher than that of a peroxide (O₂²⁻) species. nih.gov For example, O-O frequencies around 1130 cm⁻¹ are characteristic of a superoxo ligand bound to Ni(II). nih.gov This distribution of electron density validates the description of the species as a Ni(II)-superoxo complex, where the nickel center remains formally in the +2 oxidation state and the dioxygen moiety has the character of a superoxide radical.

Spin State Analysis and Magnetic Properties

Nickel(II) superoxo complexes are characterized by their paramagnetic nature, arising from the presence of an unpaired electron. The interaction between the Nickel(II) center (with a d⁸ electron configuration) and the superoxide radical (O₂⁻) results in a complex with a total spin state (S) of 1/2. This S=1/2 ground state is a hallmark of these species and has been consistently verified through various spectroscopic and magnetic techniques.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of paramagnetic species. In the case of Nickel(II) superoxo complexes, EPR studies typically reveal a rhombic signal, indicative of an anisotropic electronic environment. The g-values obtained from these spectra provide valuable insights into the nature of the metal-ligand bonding and the distribution of the unpaired electron density. For instance, the complex formed with a dihydrazonopyrrole ligand, [tBu,TolDHP]NiO₂, exhibits a rhombic S = ½ signal with g-values of 2.23, 2.10, and 2.07. Similarly, the end-on superoxo complex [Niᴵᴵ(13-TMC)(O₂)]⁺ displays a rhombic EPR signal with g-values of 2.25, 2.21, and 2.06.

Magnetic susceptibility measurements further corroborate the S=1/2 spin state. The effective magnetic moment (µeff) for these complexes is typically found to be in the range expected for a single unpaired electron. For example, the [tBu,TolDHP]NiO₂ complex has a solution magnetic moment of 1.65 B.M.

| Complex | Spin State (S) | Magnetic Properties (EPR g-values) | Magnetic Moment (µeff) [B.M.] |

|---|---|---|---|

| [NiII(13-TMC)(O2)]+ | 1/2 | 2.25, 2.21, 2.06 | Not Reported |

| [tBu,TolDHP]NiO2 | 1/2 | 2.23, 2.10, 2.07 | 1.65 |

Influence of Ligand Environment on Electronic Structure and Redox Potential Tuning

One of the key ways the ligand environment impacts the electronic structure is by modulating the energies of the nickel d-orbitals and the superoxide π* orbitals. This, in turn, affects the degree of covalent character in the Ni-O₂ bond and the distribution of spin density between the metal and the superoxide moiety. For instance, in biological systems like Ni superoxide dismutase, the Ni(II)/(III) redox potential is carefully tuned by the strongly donating thiolate ligands in the coordination sphere.

In synthetic analogues, the use of redox-active ligands has emerged as a powerful strategy for generating and stabilizing Ni(II) superoxo species. These ligands can store and release electrons, facilitating the activation of dioxygen without requiring a formal change in the oxidation state of the nickel center. For example, the dihydrazonopyrrole ligand (tBu,TolDHP) enables the formation of a Ni(II) superoxo complex through a ligand-based electron transfer to O₂. This mechanism is in contrast to systems where the nickel center itself undergoes oxidation or reduction.

The electronic properties of the ligand also directly influence the redox potential of the Ni(II)/Ni(III) couple, which is intrinsically linked to the stability and reactivity of the superoxo adduct. By modifying the substituents on the ligand framework, it is possible to systematically alter the electron-donating or -withdrawing nature of the ligand, thereby tuning the redox potential of the metal center. While comprehensive studies systematically detailing the redox potential shifts in a series of Ni(II) superoxo complexes with varied ligands are still emerging, the principle of ligand-based redox potential tuning is well-established in the broader context of nickel chemistry. The complexation of nickel with bidentate N-ligands, for example, leads to more positive reduction potentials compared to the free ligands.

| Ligand | Key Ligand Feature | Effect on Electronic Structure/Redox Potential | Spectroscopic Signature (ν(O-O) cm-1) |

|---|---|---|---|

| 13-TMC | Macrocyclic, non-redox active | Stabilizes end-on Ni(II)-superoxo | 1130 |

| tBu,TolDHP | Redox-active dihydrazonopyrrole | Enables ligand-based O2 activation to form Ni(II)-superoxo | ~1045 (18O2 labeled) |

Spectroscopic Characterization Methodologies for Nickel Ii Superoxo Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone technique for the characterization of nickel(II) superoxo complexes, owing to their paramagnetic nature (S = 1/2). The EPR spectra of these species are typically rhombic, indicative of a low-symmetry environment around the nickel center. nih.govnih.gov The observed g-values provide significant insight into the electronic structure and the distribution of the unpaired electron spin density.

For instance, a nickel(II) superoxo complex supported by a dianionic pentadentate ligand displayed a rhombic S = 1/2 signal with g-values of 2.23, 2.10, and 2.07. nih.gov Similarly, the nickel(II)-superoxo complex [Niᴵᴵ(13-TMC)(O₂)]⁺ exhibited a rhombic signal with g-values of 2.25, 2.21, and 2.06, which is characteristic of a (d₂²)¹ electron configuration. nih.gov These values are consistent with significant spin density localized on the nickel center, as expected for a high-spin Ni(II) center interacting with a superoxide (B77818) radical anion. nih.gov The deviation of the g-values from the free-electron value (g = 2.0023) is a direct consequence of spin-orbit coupling and provides information about the energy levels of the d-orbitals.

| Complex | g₁ | g₂ | g₃ | Reference |

|---|---|---|---|---|

| [ᵗBu,TolDHP]NiO₂ | 2.23 | 2.10 | 2.07 | nih.gov |

| [Niᴵᴵ(13-TMC)(O₂)]⁺ | 2.25 | 2.21 | 2.06 | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Active Site Structure and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the nickel center in superoxo complexes. The method is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, particularly the pre-edge features and the edge energy, is sensitive to the oxidation state and coordination geometry of the nickel ion. Studies on Ni(II) superoxo complexes show distinct shapes in their edge regions compared to their Ni(II) precursors, often indicating a change in coordination number upon oxygen binding. nih.govosti.gov The energy of the Ni K-edge provides a direct measure of the effective nuclear charge on the nickel atom, helping to confirm the Ni(II) oxidation state in the superoxo adduct. rsc.orgdtic.mil

The EXAFS region provides information about the local atomic environment, including bond distances and coordination numbers. Analysis of the EXAFS spectrum can determine the precise Ni-O and Ni-N bond lengths in the first coordination sphere, confirming the binding of the dioxygen moiety and revealing structural changes in the ligand framework. nih.govnih.gov

Resonance Raman (rR) Spectroscopy for Vibrational Modes and Metal-Ligand Stretching

Resonance Raman (rR) spectroscopy is an invaluable tool for probing the vibrational modes of the Ni-O₂ unit. By tuning the laser excitation wavelength to coincide with an electronic transition of the complex (often a charge-transfer band), the vibrations associated with the chromophore can be selectively enhanced. nih.gov

The most critical feature in the rR spectrum of a nickel(II) superoxo complex is the O-O stretching frequency, ν(O-O). For [Niᴵᴵ(13-TMC)(O₂)]⁺, this vibration was observed at 1130 cm⁻¹. nih.gov This frequency is characteristic of a superoxide ligand and is significantly different from that expected for a peroxide species (typically 800-900 cm⁻¹). The assignment is unequivocally confirmed by isotopic labeling studies using ¹⁸O₂, which results in a predictable downward shift of the ν(O-O) band. nih.gov The observed frequency of 1130 cm⁻¹ is comparable to other end-on metal-superoxo complexes, indicating a similar bonding mode. nih.gov In some cases, collecting Raman data can be challenging due to the properties of the complex. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectra of nickel(II) superoxo complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands. nih.gov These transitions provide electronic evidence for the formation of the superoxo species.

For example, the complex [Niᴵᴵ(13-TMC)(O₂)]⁺ displays a UV-vis spectrum with an intense band at 339 nm (ε = 800 M⁻¹ cm⁻¹) and two weaker bands at 416 nm (ε = 130 M⁻¹ cm⁻¹) and 684 nm (ε = 60 M⁻¹ cm⁻¹). nih.gov The formation of the superoxo complex from its precursor can be monitored by tracking the appearance of these characteristic bands, often revealing a clean 1:1 transformation with clear isosbestic points. nih.gov The energy and intensity of these bands are sensitive to the specific ligand environment and the geometry of the Ni-O₂ unit. docbrown.info

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| [Niᴵᴵ(13-TMC)(O₂)]⁺ | 339 | 800 | nih.gov |

| 416 | 130 | ||

| 684 | 60 |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is a powerful probe of the electronic structure of paramagnetic species. While detailed MCD studies specifically on synthetic nickel(II) superoxo complexes are not extensively reported in the provided literature, the technique is highly applicable. MCD spectra are particularly useful for assigning electronic transitions and for extracting information about the spin state and symmetry of the metal center. nih.govrsc.org For instance, MCD data for nickel-binding environments with N/O-donor ligands have been shown to be characteristic of the specific coordination sphere. nih.gov In related systems, MCD has been used to analyze zero-field splitting parameters, which are crucial for understanding the magnetic properties of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules is challenging due to the large hyperfine shifts and rapid relaxation rates induced by the unpaired electron. However, it can provide valuable structural information. marquette.edunih.gov In the context of nickel(II) superoxo complexes, the S = 1/2 state can lead to extremely broad or undetectable signals. For example, one study reported that the formation of a nickel(II) superoxo complex resulted in a product with no discernible ¹H NMR signals, confirming its paramagnetic nature but limiting structural analysis by this method. nih.gov The use of deuterated solvents is standard practice to avoid large solvent signals, but the inherent paramagnetic broadening from the Ni(II)-superoxo core remains the primary challenge. researchgate.net The Evans method, which utilizes the paramagnetic shift of a reference signal in the NMR spectrum, can be used to determine the solution magnetic moment, confirming the S = 1/2 ground state of the complex. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, like Raman spectroscopy, is used to measure the vibrational frequencies of molecules. For nickel(II) superoxo complexes, it serves as a complementary technique to identify the O-O stretch. The ν(O-O) vibration can be observed in the IR spectrum, and its position is confirmed using isotopic substitution with ¹⁸O₂. nih.govacs.org One study on a KBr pellet of a Ni(II) superoxo complex identified an isotope-sensitive feature assigned to the O-O stretch at 1118 cm⁻¹. Upon labeling with ¹⁸O₂, this band shifted to 1045 cm⁻¹, a shift of 73 cm⁻¹, which is consistent with the predicted shift for a diatomic oscillator and confirms its assignment as a superoxo species. nih.gov

| Complex/Species | Vibrational Mode | Frequency (¹⁶O₂) (cm⁻¹) | Frequency (¹⁸O₂) (cm⁻¹) | Reference |

|---|---|---|---|---|

| [ᵗBu,TolDHP]NiO₂ | ν(O-O) | 1118 | 1045 | nih.gov |

| NiOO (in solid Ar) | - | 973.9 | - | acs.org |

Reactivity and Reaction Mechanisms Involving Nickel Ii Superoxo Intermediates

Superoxide (B77818) Dismutation Catalysis by Nickel-Containing Systems

Nickel-containing superoxide dismutase (NiSOD) is a metalloenzyme that protects organisms from oxidative stress by catalyzing the disproportionation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov The core of this function is a catalytic cycle driven by the redox activity of the nickel center, which alternates between the Ni(II) and Ni(III) oxidation states. wikipedia.orglibretexts.org This process is remarkably efficient, with reaction rates approaching the diffusion limit. nih.gov

Catalytic Cycle and Half-Reactions (Reductive and Oxidative Phases)

The catalytic mechanism of NiSOD involves two distinct half-reactions that constitute a full redox cycle. acs.orgacs.org The enzyme cycles between its reduced Ni(II) form and its oxidized Ni(III) form. libretexts.org

Reductive Phase (Ni(III) Reduction): In the first half-reaction, the oxidized Ni(III) form of the enzyme binds a superoxide anion. The nickel center is reduced to Ni(II) while the superoxide is oxidized to form dioxygen (O₂), which is then released. acs.orgacs.org

Oxidative Phase (Ni(II) Oxidation): In the second half-reaction, a second superoxide anion binds to the reduced Ni(II) active site. This superoxide molecule is reduced to hydrogen peroxide (H₂O₂), a process that requires two protons. libretexts.org Concurrently, the nickel center is re-oxidized back to the Ni(III) state, completing the catalytic cycle. libretexts.orgacs.orgacs.org

The table below summarizes the half-reactions of the NiSOD catalytic cycle.

| Catalytic Phase | Reactants | Products | Change in Ni Oxidation State |

| Reductive | Ni(III)-SOD + O₂•⁻ | Ni(II)-SOD + O₂ | +3 ➔ +2 |

| Oxidative | Ni(II)-SOD + O₂•⁻ + 2H⁺ | Ni(III)-SOD + H₂O₂ | +2 ➔ +3 |

Ping-Pong Electron Transfer Mechanisms

The catalytic action of NiSOD is a classic example of a ping-pong mechanism. nih.govnih.gov In this type of mechanism, the enzyme binds a substrate and releases a product before binding the second substrate. Specifically, the NiSOD enzyme (E-Ni(III)) "pings" when it reacts with the first superoxide molecule, releasing O₂ and becoming modified (E-Ni(II)). It then "pongs" when it reacts with the second superoxide molecule, releasing H₂O₂ and returning to its initial oxidized state (E-Ni(III)), ready for the next cycle. nih.gov

The electron transfer between the nickel ion and the superoxide substrate in NiSOD occurs through an inner sphere mechanism. libretexts.org An inner sphere electron transfer is characterized by a covalent linkage that forms between the oxidant and the reductant, creating a bridged intermediate through which the electron is transferred. differencebetween.comwikipedia.org In the context of NiSOD, the superoxide anion binds directly to the nickel center in the active site before the redox event takes place. libretexts.org This direct coordination facilitates the transfer of an electron between the metal and the substrate. This contrasts with outer sphere mechanisms, where the electron transfer occurs between two separate and intact coordination complexes without the formation of a bridging ligand. differencebetween.compediaa.comdavuniversity.org

The formation of hydrogen peroxide during the oxidative half-reaction is dependent on the availability of two protons. acs.orgpnas.org The exact mechanism of proton delivery and the identity of the proton donor(s) are critical aspects of the catalytic cycle. Computational and experimental studies have implicated the cysteine residues that coordinate the nickel ion, specifically Cys2 and Cys6, as playing a crucial role. nih.gov The thiolate sulfur of Cys2 has been proposed as a transient protonation site between the two half-reactions. acs.orgacs.org The higher electron density of the Cys2 side chain compared to Cys6 makes it a more favorable proton source for the oxidative step. libretexts.org While the cysteine residues are considered primary candidates, other nearby residues such as His1 may also be involved in the proton transfer network. acs.org

Oxidative Functionalization Reactions

Beyond their biological role in superoxide dismutation, synthetic nickel(II)-superoxo complexes have emerged as competent oxidants capable of performing challenging oxidative functionalization reactions. nih.govacs.orgnih.gov These complexes can activate strong chemical bonds in organic substrates, demonstrating reactivity more commonly associated with iron and copper systems. nih.govnih.gov This reactivity is often achieved through ligand-based redox events, where a redox-active ligand facilitates the activation of O₂ to generate the Ni(II)-superoxo intermediate without requiring the nickel center to cycle to less common oxidation states like Ni(I) or Ni(III). nih.govacs.org

Hydrocarbon Oxidation (O-H, N-H, C-H Bond Activation)

Stoichiometric studies have shown that Ni(II)-superoxo complexes can oxidize a range of hydrocarbons by activating O-H, N-H, and C-H bonds. nih.govmdpi.com

O-H Bond Activation: These intermediates are capable of oxidizing alcohols. For instance, synthetically generated Ni(II)-superoxo species can oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025). mdpi.com This transformation proceeds via the activation of the alcoholic O-H bond, often through an electrophilic hydrogen-atom transfer (HAT) pathway. mdpi.comnih.gov

N-H Bond Activation: The electrophilic nature of some Ni(II)-superoxo complexes allows them to perform HAT reactions with substrates containing weak N-H bonds. mdpi.com

C-H Bond Activation: A significant capability of Ni(II)-superoxo intermediates is the activation of relatively strong C-H bonds. acs.org There are few examples of C-H oxidation reactivity with nickel, making this an important finding. nih.govacs.org Synthetic Ni(II)-superoxo complexes have been shown to oxidize toluene (B28343) to benzaldehyde, which involves the activation of a benzylic C-H bond. mdpi.comacs.org This reactivity suggests that metal-superoxo species can be key intermediates in hydrocarbon oxidation reactions. nih.gov

The table below provides examples of substrates functionalized by Ni(II)-superoxo intermediates.

| Bond Type Activated | Substrate Example | Product(s) | Reaction Type |

| O-H | Benzyl Alcohol | Benzaldehyde | Alcohol Oxidation |

| C-H | Toluene | Benzaldehyde | Benzylic C-H Activation |

| P-H (analogue) | Triphenylphosphine (B44618) | Triphenylphosphine oxide | Oxygen Atom Transfer |

Oxygen-Atom Transfer (OAT) Reactions

Nickel(II) superoxo intermediates have been identified as potent oxidants capable of performing oxygen-atom transfer (OAT) reactions on a variety of substrates. The reactivity of these species is intrinsically linked to the electronic structure of the Ni(II)-superoxo unit and the nature of the supporting ligands. These reactions are of significant interest as they provide insight into the mechanisms of nickel-containing enzymes and have potential applications in synthetic chemistry.

A notable example involves a Ni(II) superoxo complex generated through ligand-based redox activation. This species has demonstrated the ability to stoichiometrically oxidize alcohols and activate benzylic C-H bonds. nih.gov For instance, the reaction with benzyl alcohol yields benzaldehyde. Isotope labeling studies using ¹⁸O₂ have confirmed that the oxygen atom incorporated into the product originates from the superoxo ligand. nih.gov The reactivity of this particular complex is described as being relatively mild, a characteristic attributed to its formation via a ligand-based redox event rather than a change in the metal's oxidation state. nih.gov

Computational studies, specifically using density functional theory (DFT), have further explored the scope of OAT reactions for Ni(II)-superoxo complexes. These theoretical investigations suggest that Ni(II)-superoxo species are capable of oxidizing substrates with weak C-H bonds and can also perform heteroatom oxidation, such as the conversion of triphenylphosphine (PPh₃) to triphenylphosphine oxide (OPPh₃). nih.gov The reaction with phosphines is a well-established method to probe the OAT capabilities of metal-oxygen intermediates.

The general mechanism for these OAT reactions involves the direct transfer of an oxygen atom from the Ni(II)-superoxo intermediate to the substrate. The reaction stoichiometry often indicates that both oxygen atoms of the original dioxygen molecule can be utilized, leading to the formation of two equivalents of the oxidized product. nih.gov

The following table summarizes key research findings on OAT reactions involving Nickel(II) superoxo intermediates:

| Substrate | Product | Key Research Findings | Citation |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | Stoichiometric oxidation observed. ¹⁸O labeling confirmed the oxygen atom transfer from the superoxo species. | nih.gov |

| Toluene | Benzaldehyde/Benzoic Acid | Demonstrates activation of benzylic C-H bonds. Double oxidation suggests both oxygen atoms of the superoxo ligand are available. | nih.gov |

| Triphenylphosphine (PPh₃) | Triphenylphosphine oxide (OPPh₃) | Predicted by DFT calculations as a favorable OAT reaction. | nih.gov |

| Hydrocarbons with weak C-H bonds | Oxidized hydrocarbons | DFT studies indicate the feasibility of C-H bond activation and subsequent oxidation. | nih.gov |

Characterization of Intermediates and Transient Species

The elucidation of reaction mechanisms involving Nickel(II) bisdioxidan-1-ide hinges on the successful characterization of the fleeting intermediates and transient species that are formed. Due to their often high reactivity and short lifetimes, a suite of advanced spectroscopic techniques is employed to probe their geometric and electronic structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for characterizing paramagnetic species, such as the S = ½ Ni(II)-superoxo complexes. These intermediates typically exhibit rhombic EPR signals. For example, a Ni(II) superoxo complex formed via ligand-based electron transfer displays a rhombic signal with g-values of 2.23, 2.10, and 2.07. nih.gov Another end-on Ni(II)-superoxo complex with a macrocyclic ligand shows a rhombic signal with g-values of 2.25, 2.21, and 2.06. nih.gov These g-values are characteristic of a (d_z_²)¹ electron configuration and are consistent with other reported Ni(II)-superoxo and Ni(III) complexes. nih.gov

Vibrational Spectroscopy (Infrared and Resonance Raman): Vibrational spectroscopy provides direct evidence for the O-O bond in superoxo species. The O-O stretching frequency (ν(O-O)) is a key diagnostic marker. In Infrared (IR) spectroscopy, isotope labeling with ¹⁸O₂ is used to confirm the identity of the O-O stretch. For a Ni(II)-superoxo complex, an isotope-sensitive feature appears at 1045 cm⁻¹, which shifts upon ¹⁸O labeling. nih.gov Resonance Raman (rR) spectroscopy is particularly useful for detecting the ν(O-O) of metal-bound dioxygen species. An end-on Ni(II)-superoxo complex, [NiII(13-TMC)(O₂)]⁺, exhibits a ν(O-O) at 1130 cm⁻¹, which shifts to a lower frequency upon ¹⁸O substitution. nih.gov This frequency is comparable to other known end-on metal-superoxo complexes. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS is employed to determine the oxidation state and local coordination environment of the nickel center. The position of the Ni K-edge provides information about the effective nuclear charge on the nickel atom. In cases where a Ni(II)-superoxo complex is formed through ligand-centered electron transfer, there is notably no significant energy shift in the K-edge or pre-edge features compared to the Ni(II) precursor. nih.gov This lack of a shift confirms that the nickel center remains in the +2 oxidation state. nih.gov

The following table provides a summary of the characterization techniques used for Nickel(II) superoxo intermediates and the key data obtained:

| Technique | Information Obtained | Key Findings/Typical Values | Citation |

|---|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Electronic structure, spin state, g-tensor | Rhombic S = ½ signals. Typical g-values: g₁ ≈ 2.23-2.25, g₂ ≈ 2.10-2.21, g₃ ≈ 2.06-2.07. | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Vibrational frequencies (O-O stretch) | Isotope-sensitive ν(O-O) around 1045 cm⁻¹. | nih.gov |

| Resonance Raman (rR) Spectroscopy | Vibrational frequencies (O-O stretch) | ν(O-O) for end-on superoxo species around 1130 cm⁻¹. | nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment | No significant Ni K-edge shift upon formation from a Ni(II) precursor via ligand-based redox, confirming the Ni(II) state. | nih.gov |

Computational and Theoretical Investigations of Nickel Ii Superoxo Systems

Computational chemistry has become an indispensable tool for elucidating the complex nature of transient and highly reactive species such as Nickel(II) superoxo complexes. Theoretical investigations provide deep insights into their electronic structures, bonding, reactivity, and the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Biological Roles and Enzymatic Context of Nickel Superoxide Species

Nickel Superoxide (B77818) Dismutase (NiSOD) as a Model System

Discovered in 1996 in Streptomyces bacteria, Nickel Superoxide Dismutase (NiSOD) represents the most recently identified class of superoxide dismutase enzymes. wikipedia.org It is found predominantly in prokaryotic organisms, including various bacteria and cyanobacteria. wikipedia.orgnih.gov NiSOD is a homohexameric enzyme, meaning it is composed of six identical protein subunits, each containing a single nickel atom at its active site. wikipedia.orgpnas.org The enzyme's catalytic cycle involves the nickel ion cycling between its Ni(II) and Ni(III) oxidation states. researchgate.netlibretexts.org

Active Site Structure and Ligand Environment

The catalytic center of NiSOD is a remarkable and unique structure in biology. The nickel ion is located in a specific N-terminal motif often referred to as the "nickel-binding hook" (Ni-hook). researchgate.netlibretexts.org This motif, with the consensus sequence His-Cys-X-X-Pro-Cys-Gly-X-Tyr, provides all the necessary ligands for binding the nickel ion and facilitating catalysis. researchgate.netlibretexts.org

In its reduced, Ni(II) state, the nickel ion is coordinated in a square planar geometry. researchgate.net The ligands are provided by:

The N-terminal amino group of Histidine-1 (His1). nih.gov

The amide nitrogen from the backbone of Cysteine-2 (Cys2). nih.gov

The thiolate sulfur atoms of Cysteine-2 (Cys2) and Cysteine-6 (Cys6). pnas.orgnih.gov

Upon oxidation to the Ni(III) state, the coordination geometry changes to square pyramidal. researchgate.net The imidazole (B134444) side chain of His1 binds as a fifth, axial ligand. pnas.orgresearchgate.net This coordination by both backbone and side-chain atoms, particularly the use of an amide nitrogen and two thiolates, is highly unusual for a metalloenzyme and distinguishes NiSOD from other SOD classes. pnas.orgacs.org

| Oxidation State | Geometry | Coordinating Ligands |

|---|---|---|

| Ni(II) | Square Planar | His1 (N-terminal amine), Cys2 (amide N), Cys2 (thiolate S), Cys6 (thiolate S) |

| Ni(III) | Square Pyramidal | His1 (N-terminal amine), Cys2 (amide N), Cys2 (thiolate S), Cys6 (thiolate S), His1 (imidazole side chain) |

Role of Specific Amino Acid Residues in Catalysis and Redox Tuning

Several amino acid residues within and near the active site play crucial roles in the catalytic efficiency and stability of NiSOD.

Cysteine-2 and Cysteine-6 : These residues are fundamental to the enzyme's function. Their thiolate groups are directly coordinated to the nickel ion and are critical for tuning the redox potential of the metal into the optimal range for superoxide dismutation. nih.gov The high covalency of the Ni-S bonds is thought to be key to this function. nih.gov The cysteinate ligands are also proposed to play a role in proton transfer during the catalytic cycle. nih.gov Despite the high susceptibility of thiolates to oxidation, these residues are protected from oxidative damage within the enzyme's active site. acs.orgnih.gov

Histidine-1 : This residue serves a dual role. Its N-terminal amino group is a constant ligand to the nickel ion in both oxidation states. nih.gov Its imidazole side chain acts as a fifth ligand only in the oxidized Ni(III) state, cycling on and off during catalysis. researchgate.netnih.gov

Tyrosine-9 : This conserved residue is not a direct ligand but is positioned near the active site. nih.gov It is involved in a hydrogen-bonding network with water molecules and is thought to act as a "gatekeeper," controlling substrate access to the nickel center. nih.gov This function is analogous to the role of similar residues in other SOD classes, suggesting a case of convergent evolution. nih.gov

Engineering and Mutagenesis Studies of NiSOD

Site-directed mutagenesis studies have been instrumental in confirming the roles of these key residues.

Cysteine Mutants : When Cys2 or Cys6 are mutated to serine (C2S or C6S), the enzyme loses its ability to catalyze superoxide disproportionation. nih.govnih.gov Spectroscopic studies show that mutating even one of these cysteine residues prevents the other from coordinating to the nickel ion and converts the native low-spin Ni(II) center to a high-spin state. nih.govnih.gov This demonstrates that both cysteine ligands are essential for maintaining the correct electronic structure and catalytic activity. nih.govnih.gov

| Mutation | Effect on Activity | Structural/Electronic Effect |

|---|---|---|

| Cys2 to Ser (C2S) | Loss of catalytic activity | Inhibits coordination of Cys6; converts Ni(II) to high-spin state |

| Cys6 to Ser (C6S) | Loss of catalytic activity | Inhibits coordination of Cys2; converts Ni(II) to high-spin state |

| Tyr9 to Phe (Y9F) | Reduced catalytic activity | Alters substrate access to the active site |

Comparison with Other Superoxide Dismutase Classes

NiSOD is structurally and mechanistically distinct from the other three major classes of superoxide dismutases: copper-zinc SOD (Cu/ZnSOD), iron SOD (FeSOD), and manganese SOD (MnSOD).

Metal Cofactor and Ligands : The most striking difference is the metal cofactor and its coordination environment. While Cu/ZnSOD, FeSOD, and MnSOD utilize exclusively nitrogen and oxygen donor ligands (from histidine, aspartate, or water), NiSOD is unique in its use of sulfur-donor cysteinate ligands. nih.govnih.gov

Protein Fold and Quaternary Structure : NiSOD has a novel protein fold, consisting of four-helix bundle subunits that assemble into a hexamer. pnas.orgpnas.org In contrast, FeSODs and MnSODs are typically dimers or tetramers, and Cu/ZnSODs are usually dimers. nih.gov

Active Site Access : Access to the active site in NiSOD is restricted by the side chains of Pro-5 and Tyr-9, creating a small pocket on the enzyme's surface. pnas.org This differs from the more open active site funnels seen in other SODs.

| Feature | NiSOD | Cu/ZnSOD | FeSOD | MnSOD |

|---|---|---|---|---|

| Metal Cofactor(s) | Nickel | Copper, Zinc | Iron | Manganese |

| Primary Ligands | N (amine, amide), S (thiolates) | N (histidine), O (water) | N (histidine), O (aspartate, water) | N (histidine), O (aspartate, water) |

| Quaternary Structure | Hexamer | Dimer | Dimer or Tetramer | Dimer or Tetramer |

| Protein Fold | 4-helix bundle | β-barrel | α/β domain | α/β domain |

Other Nickel-Dependent Dioxygenases and Oxidoreductases

While NiSOD is a prominent example, nickel plays a role in other oxidoreductases as well. One notable case is acireductone dioxygenase (ARD) . This enzyme is intriguing because its function is dictated by the identity of its metal cofactor. escholarship.org

When bound with Fe(II) , ARD catalyzes a reaction that keeps the product within the methionine salvage pathway. escholarship.org

However, when bound with Ni(II) , the enzyme catalyzes a different reaction, producing methylthiopropionate and carbon monoxide, which exits the salvage pathway. escholarship.orgnih.gov

This metal-specific functionality highlights how the electronic properties of nickel, compared to iron, can reroute a catalytic pathway to yield entirely different products from the same substrate. escholarship.org Other nickel-containing oxidoreductases include [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which utilize more complex nickel-containing clusters. nih.gov

Peptide-Based Mimics and Bio-Inspired Systems

The unique structure of the NiSOD active site, with all ligating residues contained within the first six amino acids of the N-terminus, has made it an excellent target for the design of small, synthetic peptide mimics. acs.orgbohrium.com

Researchers have shown that small metallopeptides, often based on the H₂N-His-Cys-X-X-Pro-Cys sequence, can successfully bind Ni(II) and reproduce many of the structural, spectroscopic, and functional properties of the native enzyme. acs.orgbohrium.com These bio-inspired systems have provided significant insights:

They have confirmed that the specific amine/amide nitrogen donor set is crucial for protecting the cysteine thiolates from oxidative damage, a feature that is lost when using other nitrogen donors. acs.orgbohrium.com

Studies with these mimics suggest that for maximal catalytic rates, the axial ligand to the Ni(III) center (the His1 imidazole) should be weakly interacting, explaining the long Ni-His bond observed in the enzyme crystal structure. acs.org

Recent designs have incorporated positively charged arginine residues near the nickel center, which dramatically enhances the catalytic rate by electrostatically guiding the negatively charged superoxide substrate to the active site.

These model systems are invaluable tools for dissecting the precise mechanism of NiSOD and for developing potent synthetic catalysts for potential therapeutic applications related to oxidative stress.

Advanced Catalytic Applications and Redox Chemistry

Electrocatalysis Involving Nickel Superoxo Intermediates

Nickel-based materials are prominent electrocatalysts for energy-related applications, including the oxygen evolution reaction (OER) and the urea (B33335) oxidation reaction (UOR). acs.orgmdpi.com In many of these processes, high-valent nickel species, such as nickel oxyhydroxide (NiOOH), are identified as the active catalytic sites. nih.govnih.gov The formation of these sites from Ni(II) precursors often involves nickel-dioxygen intermediates, such as superoxo ([Ni-O₂]⁺) and peroxo ([Ni-O₂]) species, which are crucial in the catalytic cycle. nih.govresearchgate.net

The OER is a kinetically sluggish four-electron transfer process that is a major bottleneck in water splitting for hydrogen production. frontiersin.orgarxiv.org Nickel-based catalysts, particularly NiFe-layered double hydroxides (NiFe-LDHs), have demonstrated excellent activity for OER in alkaline conditions. acs.orgnih.gov

During the OER, the Ni(II) species in the catalyst material evolves into high-oxidation-state NiOOH, where nickel is in an oxidation state greater than +3 (Ni³⁺/Ni⁴⁺), which is recognized as the active site for the reaction. nih.govarxiv.org The generally accepted mechanism involves a series of proton-coupled electron-transfer steps on this active surface. A proposed pathway includes the following intermediates:

Adsorption of hydroxide (B78521) (*OH)

Formation of an oxo intermediate (*O)

Reaction with another hydroxide to form a hydroperoxide intermediate (*OOH)

Release of molecular oxygen (O₂)

Density functional theory (DFT) calculations and in-situ spectroscopy have been used to study these intermediates. nih.gov For instance, on γ-NiOOH surfaces with nickel cationic vacancies, the OER is proposed to proceed via a "hydroperoxide" mechanism with a calculated overpotential of 0.40 V. researchgate.net The formation of the crucial O-O bond is facilitated by the high-valent nickel center. The incorporation of other metals, like iron, into nickel hydroxide catalysts can promote the formation of the active Ni³⁺ᵟOOH species at lower overpotentials, thereby enhancing OER kinetics. nih.govarxiv.org The structural flexibility of the nickel site is key to boosting activity, allowing it to bind multiple oxygen-containing species. researchgate.net

| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Overpotential at 100 mA cm⁻² (mV) | Electrolyte | Reference |

|---|---|---|---|---|

| NiFeB Hydroxide Nanosheets | - | 252 | 1 M KOH | nih.gov |

| Ni-Fe LDH–HMS | 239 | - | - | acs.org |

| FcDA-Ni₃S₂/NF | 268 | - | 1.0 M KOH | doi.org |

| Ni/CTF-1-600 | 374 | - | - | beilstein-journals.org |

The electrocatalytic urea oxidation reaction (UOR) presents a promising alternative to OER for energy-efficient hydrogen production, as it has a much lower theoretical potential (0.37 V vs. 1.23 V for OER). confex.com Nickel-based catalysts are the most extensively studied materials for UOR due to their high activity and abundance. mdpi.com

Similar to OER, the catalytic mechanism for UOR on nickel surfaces involves the Ni(II)/Ni(III) redox couple. The process is generally described as an indirect mechanism where the Ni(II) species on the electrode surface is first oxidized to Ni(III) oxyhydroxide (NiOOH). nih.gov This powerful oxidizing agent then chemically oxidizes urea molecules adsorbed on the surface, and in the process, is reduced back to Ni(II) (as Ni(OH)₂), completing the catalytic cycle. nih.govconfex.com

A significant challenge in UOR catalysis is the competition from the OER at higher potentials, which can reduce the efficiency and stability of the urea oxidation process. nih.gov Therefore, an effective UOR catalyst must not only facilitate the oxidation of urea at a low potential but also suppress the competing OER. The synergistic interaction between nickel and other metals, such as cobalt, can lead to catalysts with low onset potentials and high selectivity for UOR over OER. confex.comresearchgate.netresearchgate.net

| Catalyst | Potential for 10 mA cm⁻² (V vs. RHE) | Electrolyte | Reference |

|---|---|---|---|

| NiTe₂/Ni(OH)₂ | 1.343 (calculated from 73 mV overpotential) | 1 M KOH + 0.33 M Urea | mdpi.com |

| Ir-doped Ni–MOF | 1.349 | 1 M KOH + 0.5 M Urea | mdpi.com |

| NiCo BMHs | 1.33 | - | researchgate.net |

| Ni₂P/Ni₀.₉₆S | 1.353 (at 100 mA cm⁻²) | 1 M KOH + 0.5 M Urea | mdpi.com |

Homogeneous and Heterogeneous Catalysis Development

Nickel complexes have been developed as both homogeneous and heterogeneous catalysts for a wide range of chemical transformations. researchgate.net The choice between a homogeneous and heterogeneous system often depends on the specific reaction, desired selectivity, and practical considerations like catalyst recovery and reuse.

Homogeneous Catalysis: In homogeneous catalysis, the nickel complex is dissolved in the same phase as the reactants. tcnj.edu This offers several advantages, including high activity and selectivity due to well-defined active sites, and the ability to study reaction mechanisms using spectroscopic techniques. tcnj.edumdpi.com Phosphine ligands are commonly used in homogeneous nickel catalysis because their electronic and steric properties can be fine-tuned to enhance reactivity and stability. mdpi.com For example, nickel(II) bis(diphosphine) complexes have been shown to be efficient catalysts for the hydrogen evolution reaction (HER) under homogeneous electro- and photochemical conditions. rsc.orgrsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture and allows for easier recycling. mdpi.com Nickel-based heterogeneous catalysts include nickel nanoparticles, nickel supported on metal oxides (e.g., alumina, silica), and nickel complexes grafted onto solid supports. However, the transition from a successful homogeneous catalyst to a heterogeneous one is not always straightforward. For instance, a nickel bis(diphosphine) complex that was active in solution underwent rapid deactivation when grafted onto a mesoporous TiO₂ surface. rsc.orgrsc.org This highlights that catalyst design must be carefully considered for the specific conditions, as factors like catalyst binding and rigidity can significantly impact performance in a heterogeneous system. rsc.org

Role of Ligand Design in Modulating Reactivity

Ligand design is a cornerstone of modern catalysis, allowing for precise control over the electronic structure, steric environment, and redox properties of the metal center. In nickel catalysis, the ligand plays a multifaceted role that directly influences the reactivity and stability of the complex.

One of the most powerful strategies involves the use of "redox-active" or "non-innocent" ligands. nih.gov These ligands can participate directly in the catalytic cycle by storing and releasing electrons. This is particularly relevant for activating O₂. While Ni(II) complexes are often inert towards O₂, coupling them with a redox-active ligand can facilitate electron transfer from the ligand to O₂, generating a reactive Ni(II)-superoxo species without requiring a change in the metal's oxidation state. nih.govacs.orgnih.gov This strategy is inspired by biological systems, such as the enzyme quercetin (B1663063) dioxygenase, and opens pathways for Ni-based aerobic oxidations. acs.org

The geometry and electronic properties of the ligand also dictate the nature of the resulting nickel-oxygen intermediates. Studies using macrocyclic tetramethylcyclam (B14884558) (TMC) ligands have shown that subtle changes in the ligand's ring size can determine whether a Ni(II)-superoxo or a Ni(III)-peroxo complex is formed. nih.gov These two species exhibit different reactivities; the Ni(II)-superoxo complex shows electrophilic character, while the Ni(III)-peroxo complex is a nucleophilic oxidant. nih.gov

Furthermore, the electronic properties of substituents on the ligand framework can systematically tune the redox potentials of the nickel complex. nih.govresearchgate.net By introducing electron-donating or electron-withdrawing groups, the energies of the metal- and ligand-centered orbitals can be modulated, influencing whether redox events (oxidation or reduction) occur at the metal center or the ligand itself. nih.gov This control is essential for designing catalysts with desired redox behavior for specific applications.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Analogues and Bio-inspired Catalysts

A primary focus of current research is the rational design and synthesis of novel nickel complexes that mimic the function of nickel-containing enzymes. These bio-inspired catalysts aim to replicate the efficiency and selectivity of natural systems for challenging chemical transformations.

Researchers are creating synthetic analogues to understand the intrinsic properties of enzymatic nickel sites, such as those in Nickel Superoxide (B77818) Dismutase (NiSOD). nih.govsemanticscholar.orgacs.org Synthetic modeling has provided crucial insights into the electrochemical properties, ligand stability, and coordination geometry required for nickel-based redox catalysis. nih.govacs.org For instance, nature utilizes a unique ligand set in NiSOD, including cysteine thiolates and histidine imidazoles, to achieve the precise redox potential needed to catalyze the dismutation of superoxide at a near diffusion-controlled rate. nih.govacs.orgbohrium.com Synthetic efforts focus on replicating these coordination environments to create robust catalysts for reactive oxygen species (ROS) management. nih.gov

Another significant area is the development of catalysts for water oxidation, a key reaction for producing hydrogen fuel. nih.govnih.govacs.org Scientists have developed bio-inspired nickel-phenolate complexes that can electrochemically catalyze the oxidation of water to dioxygen (O₂) at neutral pH with moderate overpotential. nih.govnih.govacs.org This approach draws inspiration from enzymes like galactose oxidase and employs redox-active ligands to store and transfer oxidizing equivalents, a strategy that helps avoid the formation of unstable, high-valent nickel intermediates. nih.govnih.gov The use of carefully designed ligands, such as tetradentate N₅ and 4N ligands, has also been instrumental in creating nickel complexes capable of sustainable hydrocarbon functionalization, including the oxidation of strong C-H bonds in alkanes. mdpi.com

Table 1: Examples of Bio-inspired Nickel Catalysts and Their Applications

| Catalyst Type | Bio-inspiration | Ligand Environment | Catalytic Application |

|---|---|---|---|

| Nickel-Phenolate Complex | Galactose Oxidase | Redox-active phenolate (B1203915) and amine donors | Electrochemical water oxidation to O₂ nih.govnih.govacs.org |

| NiSOD Analogues | Nickel Superoxide Dismutase | N-terminal amine, peptide, and cysteine thiolate donors | Superoxide dismutation, ROS detoxification nih.govacs.org |

| Nickel Pincer Complexes | General Metalloenzymes | Tridentate pincer ligands | Stabilization of Ni-OOH intermediates, oxidation reactions nih.govresearchgate.net |

| Nickel-Cyclam Complexes | General Metalloenzymes | Tetramethylcyclam (B14884558) (TMC) macrocycle | Formation of Ni(II)-superoxo species, hydrocarbon oxidation mdpi.com |

Advanced Spectroscopic Probes for Transient Intermediate Characterization

A major challenge in studying nickel-oxygen chemistry is the fleeting nature of key intermediates like hydroperoxo (Ni-OOH), peroxo (Ni-O₂), and superoxo (Ni-OO·) species. These compounds are often highly reactive and exist for only fractions of a second, making their characterization difficult. Progress in this area relies on the application of advanced and time-resolved spectroscopic techniques.

X-ray diffraction has been successfully used to determine the molecular structure of a hitherto elusive nickel(II) hydroperoxide species stabilized by a pincer ligand, providing definitive proof of its existence and revealing a crucial O-O bond length of 1.492(2) Å. nih.govresearchgate.net This structural confirmation is vital for validating theoretical models and understanding reactivity.

For studying reaction dynamics, transient absorption spectroscopy is a powerful tool. It has been employed to gain mechanistic insights into iridium/nickel co-catalyzed cross-coupling reactions, observing energy transfer from a photocatalyst to a nickel(II) intermediate on extremely short timescales. princeton.edu This helps to distinguish between different potential reaction pathways, such as energy transfer versus electron transfer. princeton.edu

A combination of spectroscopic methods is often necessary for comprehensive characterization. For example, a Ni(II) superoxo complex, generated through the activation of O₂ by a nickel complex with a redox-active ligand, was characterized using a suite of techniques including Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Infrared (IR) spectroscopy. nih.gov These methods, supported by computational studies, confirmed the electronic structure and validated the proposed mechanism of formation. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Transient Nickel-Oxygen Species

| Spectroscopic Probe | Information Obtained | Example Application |

|---|---|---|

| X-ray Diffraction | Precise molecular structure, bond lengths, and angles | Structural characterization of a stable Ni(II)-hydroperoxo complex nih.gov |

| Transient Absorption Spectroscopy | Reaction kinetics, mechanism of formation/decay of intermediates | Observing energy transfer to Ni(II) intermediates in photocatalysis princeton.edu |

| Electron Paramagnetic Resonance (EPR) | Electronic structure, spin state, characterization of paramagnetic species | Confirming the S = ½ spin state of a Ni(II)-superoxo species nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment of the nickel center | Probing the electronic structure of a Ni(II)-superoxo complex nih.gov |

| UV-visible Spectroscopy | Monitoring reaction progress, identifying new species | Tracking the clean conversion of a precursor to a Ni-superoxo complex nih.gov |

| Raman Spectroscopy | Vibrational frequencies, information on specific bonds (e.g., O-O) | Probing surface redox processes of nickel oxide thin films acs.org |

High-Throughput Computational Screening for New Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery and optimization of new catalytic systems. These methods allow researchers to predict the properties and reactivity of nickel complexes before engaging in time-consuming and resource-intensive synthesis.

DFT calculations are used to construct surface Pourbaix diagrams, which map out the stability of different nickel oxide phases under various electrochemical conditions (potential and pH). acs.org This theoretical work provides a fundamental understanding of the surface redox behavior of nickel-based materials, which is critical for designing more efficient electrocatalysts for reactions like water splitting. acs.org Computational studies have also been used to investigate the entire catalytic cycle of reactions on nickel surfaces, such as the water-gas shift reaction, identifying rate-limiting steps and determining which crystal face of nickel is most active. diva-portal.org

In the context of designing molecular catalysts, computational studies provide deep mechanistic insights. For example, DFT calculations have supported experimental findings in the oxidation of nickel(II) organometallic complexes, helping to elucidate the mechanism of C-O bond formation via high-valent nickel-oxygen intermediates. nsf.gov By modeling the electronic structure of proposed intermediates and calculating the energy barriers for different reaction pathways, researchers can rationalize observed reactivity and selectivity. nsf.gov This synergy between computation and experiment is crucial for moving beyond trial-and-error catalyst development toward a more predictive, design-oriented approach.

Interdisciplinary Approaches in Nickel-Oxygen Chemistry

The complexity and broad relevance of nickel-oxygen chemistry demand collaborative, interdisciplinary approaches that bridge traditional scientific fields. Progress in this area is increasingly found at the intersection of inorganic chemistry, organic synthesis, materials science, biochemistry, and computational science.

The development of catalysts for a sustainable energy economy is a prime example of this synergy. Research on bio-inspired nickel complexes for hydrogen production and oxidation brings together principles from bioinorganic chemistry and electrochemistry to create inexpensive catalysts from earth-abundant metals. energy.govuniv-amu.fr These molecular systems are designed to mimic the function of hydrogenase enzymes and are studied using advanced electrochemical methods to understand and optimize their catalytic efficiency. univ-amu.fr Similarly, the study of nickel oxides and nickel-manganese spinels as catalysts for the oxygen evolution reaction (OER) and methanol (B129727) oxidation combines materials science, surface science, and electrochemistry to develop robust materials for fuel cells and electrolyzers. nih.govnih.govresearchgate.netresearchgate.net

In organic synthesis, nickel-catalyzed reactions are enabling new methods for constructing complex molecules. mdpi.com The study of how nickel-oxygen species mediate hydrocarbon functionalization merges organometallic chemistry with physical inorganic studies to understand reaction mechanisms and develop new synthetic tools. mdpi.comnsf.gov

Furthermore, the original inspiration for much of this work comes from biology. The study of nickel-containing enzymes like NiSOD provides chemists with blueprints for designing new catalysts. acs.orgbohrium.com This interplay between biochemistry and synthetic chemistry creates a feedback loop where insights from natural systems drive the development of new chemical tools, which in turn can be used to further probe biological processes. This integrated approach is essential for tackling major challenges in catalysis, from renewable energy to the synthesis of fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.